MeOSuc-AAPV-PNA

描述

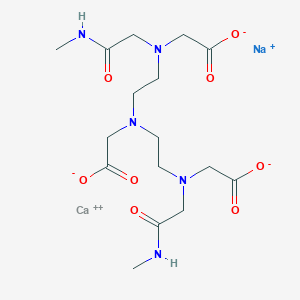

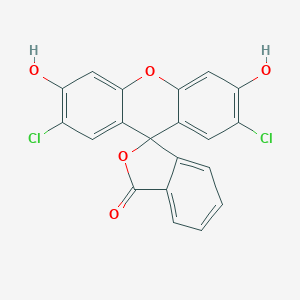

甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺: 是一种专为检测和定量蛋白酶活性而设计的显色底物。 该化合物用于测定丝氨酸蛋白酶的活性,丝氨酸蛋白酶在消化、免疫反应和血液凝固等多种生物过程中起着至关重要的作用 .

科学研究应用

甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺广泛应用于科学研究,用于以下应用:

作用机制

甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺通过作为丝氨酸蛋白酶的底物来发挥作用。该酶催化肽键的水解,释放对硝基苯胺。 该反应可以用比色法监测,从而可以定量酶活性 .

准备方法

合成路线和反应条件: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的合成涉及肽链的逐步组装,然后连接显色基团。该过程通常包括:

肽合成: 使用固相肽合成 (SPPS) 技术合成肽链。这涉及将受保护的氨基酸依次添加到树脂结合的肽链上。

裂解和脱保护: 合成的肽从树脂上裂解下来,并脱保护以得到游离肽。

显色基团的连接: 显色基团对硝基苯胺通过偶联反应连接到肽链上

工业生产方法: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和产率进行了优化,通常涉及自动肽合成仪和高通量纯化技术 .

化学反应分析

反应类型: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺主要经历丝氨酸蛋白酶催化的水解反应。 肽键的水解释放出对硝基苯胺,可以用比色法检测 .

常用试剂和条件:

试剂: 如中性粒细胞弹性蛋白酶和蛋白酶 3 等丝氨酸蛋白酶。

主要产物: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺水解形成的主要产物是对硝基苯胺,可以通过测量 405 nm 处的吸光度进行定量 .

相似化合物的比较

类似化合物:

甲氧基琥珀酰-Ala-Ala-Pro-Val-7-酰胺-4-甲基香豆素: 另一种用于测定丝氨酸蛋白酶活性的显色底物.

甲氧基琥珀酰-Ala-Ala-Pro-Val-4-硝基苯胺: 具有不同显色基团的类似化合物.

独特性: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的独特性在于其对中性粒细胞弹性蛋白酶和蛋白酶 3 的高敏感性和特异性。 它不被其他蛋白酶(如组织蛋白酶 G 或胰凝乳蛋白酶)水解,这使其成为研究这些特定酶的宝贵工具 .

属性

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?

A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves this compound, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.

Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?

A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]

Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?

A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []

Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?

A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:

- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]

- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []

- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)